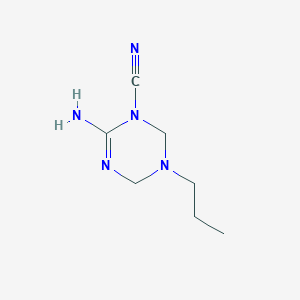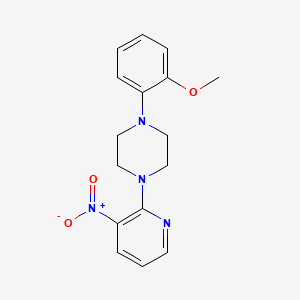![molecular formula C16H19N3O5 B14945744 4-(4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B14945744.png)
4-(4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(3,4-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is a complex organic compound that features a pyrazole ring substituted with a 3,4-dimethoxybenzoyl group and a butanoic acid moiety
Métodos De Preparación
The synthesis of 4-{4-[(3,4-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid typically involves multiple steps:
Formation of the 3,4-dimethoxybenzoyl chloride: This can be achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride.
Synthesis of the pyrazole derivative: The pyrazole ring can be synthesized by reacting hydrazine with a suitable diketone.
Coupling reaction: The 3,4-dimethoxybenzoyl chloride is then reacted with the pyrazole derivative to form the 3,4-dimethoxybenzoyl-pyrazole intermediate.
Formation of the final product: The intermediate is then reacted with butanoic acid under suitable conditions to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
4-{4-[(3,4-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoyl group, leading to the formation of various derivatives.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.
Common reagents used in these reactions include thionyl chloride, hydrazine, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-{4-[(3,4-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and potential biological activity.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe or reagent in various biological assays to study enzyme activity, protein interactions, and cellular processes.
Industrial Applications: It may be used in the development of new catalysts, coatings, or other industrial products.
Mecanismo De Acción
The mechanism of action of 4-{4-[(3,4-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar compounds to 4-{4-[(3,4-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid include:
3,4-Dimethoxybenzoic acid: A simpler compound with similar functional groups but lacking the pyrazole and butanoic acid moieties.
Methicillin: A penicillin derivative with a 2,6-dimethoxybenzoyl group, used as an antibiotic.
3,4-Dimethoxybenzylamine: Another related compound with a benzylamine group instead of the pyrazole and butanoic acid moieties.
The uniqueness of 4-{4-[(3,4-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs .
Propiedades
Fórmula molecular |
C16H19N3O5 |
|---|---|
Peso molecular |
333.34 g/mol |
Nombre IUPAC |
4-[4-[(3,4-dimethoxybenzoyl)amino]pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C16H19N3O5/c1-23-13-6-5-11(8-14(13)24-2)16(22)18-12-9-17-19(10-12)7-3-4-15(20)21/h5-6,8-10H,3-4,7H2,1-2H3,(H,18,22)(H,20,21) |
Clave InChI |
BOTXBTKRFQIAGJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC2=CN(N=C2)CCCC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl [2,6-dimethoxy-3-(morpholin-4-ylsulfonyl)phenoxy]acetate](/img/structure/B14945677.png)
![1-(4-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14945684.png)
![3-[4-(Cyclopentyloxy)phenyl]-3-{[(3,4-dichlorophenyl)carbonyl]amino}propanoic acid](/img/structure/B14945690.png)
![N-{[5-(4-bromobenzoyl)furan-2-yl]methyl}-2-chloroacetamide](/img/structure/B14945703.png)
![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-(1,2-dihydroacenaphthylen-5-yl)acetamide](/img/structure/B14945705.png)

![Butyl 4-[3-(4-methoxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B14945726.png)
![4-(methylsulfanyl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide](/img/structure/B14945732.png)
![6-(2-aminophenyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14945739.png)
![2-(1-adamantyl)-N-[1-(1-adamantyl)ethyl]acetamide](/img/structure/B14945745.png)
![N-{3-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenylacetamide](/img/structure/B14945747.png)
![1,3-dimethyl-6-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)sulfonyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14945754.png)
![2-[7,7-dimethyl-4-(naphthalen-2-yl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B14945755.png)
